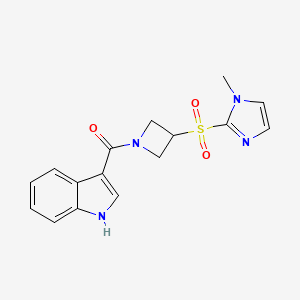![molecular formula C18H10BrClN2S B2759135 2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile CAS No. 252059-04-4](/img/structure/B2759135.png)
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile is a chemical compound with the molecular formula C18H10BrClN2S . It has an average mass of 401.707 Da and a monoisotopic mass of 399.943665 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Optimization
Research on compounds with structural similarities to 2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile, such as thiophene-containing compounds, focuses on their synthesis, molecular structure optimization, and potential applications in cytotoxicity assays for anticancer properties. For example, a novel thiophene-containing compound was synthesized and characterized through various spectroscopic methods and X-ray crystallography, highlighting the compound's molecular structure and potential for intramolecular charge transfer interactions, which could have implications in drug design and materials science (Mabkhot et al., 2016).
Materials Science Applications
In the realm of materials science, compounds structurally related to 2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile have been used to derive transparent aromatic polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities and potential applications in optics and electronics, underscoring the importance of molecular structure in determining material properties (Tapaswi et al., 2015).
Analytical Chemistry
In analytical chemistry, derivatives of halophenyl compounds have been employed in titrimetric methods for the precise determination of various organic compounds. The use of bromine chloride in hydrochloric acid medium, for example, enables the rapid and accurate titration of substances like carbonyl compounds and sulphanilamide, demonstrating the versatility of halophenyl derivatives in chemical analysis (Verma et al., 1978).
Fuel Cell Technology
In fuel cell technology, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, sharing functional groups with the compound of interest, have been synthesized for use in proton exchange membranes. These membranes exhibit tunable properties such as water uptake and proton conductivity, essential for enhancing the performance of direct methanol fuel cells (Sankir et al., 2007).
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-(4-chlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2S/c19-14-4-8-16(9-5-14)23-18-13(11-21)3-10-17(22-18)12-1-6-15(20)7-2-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPLZRTHYAMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2759052.png)


![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)
![2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2759061.png)
![5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2759062.png)
![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)




![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)

![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)